molecular formula C7H6N2O4 B050063 3-Amino-2-nitrobenzoic acid CAS No. 116465-92-0

3-Amino-2-nitrobenzoic acid

Cat. No.: B050063
CAS No.: 116465-92-0
M. Wt: 182.13 g/mol
InChI Key: FGMRHNYMZYMARX-UHFFFAOYSA-N
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Description

3-Amino-2-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4 It is a derivative of benzoic acid, characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of benzoic acid, followed by the reduction of the nitro group to an amino group. Another method includes the nitration of benzaldehyde, which is then converted to the corresponding acid .

Industrial Production Methods: In industrial settings, this compound is often produced by the Curtius rearrangement of 3-nitrophthalic acid. This process involves mono-esterification, acylating chlorination, and hydrolyzation steps, resulting in a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions:

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 3-Amino-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Oxidized benzoic acid derivatives.

Scientific Research Applications

3-Amino-2-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is employed in the study of enzyme reactions and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including certain antibiotics and anti-inflammatory agents.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

  • 2-Amino-3-nitrobenzoic acid
  • 4-Amino-3-nitrobenzoic acid
  • 3-Nitrobenzoic acid

Comparison: 3-Amino-2-nitrobenzoic acid is unique due to the specific positioning of the amino and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, 2-Amino-3-nitrobenzoic acid has the amino and nitro groups in adjacent positions, which can lead to different steric and electronic effects compared to this compound .

Properties

IUPAC Name

3-amino-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMRHNYMZYMARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922072
Record name 3-Amino-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116465-92-0
Record name 3-Amino-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116465-92-0
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Synthesis routes and methods

Procedure details

In one non-limiting reaction scheme, dinitrobenzoic acid may be reacted with about one to about five equivalents of an alkali hydrosulfide in a methanol:water mixture at reflux temperature for about 20 to about 40 minutes to produce an aminonitrobenzoic acid. As is described in the Example below, 2,6-dinitrobenzoic acid may be allowed to react with about three equivalents of sodium hydrosulfide in a methanol:water mixture at reflux temperature for about 30 minutes to produce 2-amino-6-nitrobenzoic acid. In some non-limiting embodiments, three equivalents of sodium hydrosulfide may be reacted with one equivalent of the sodium salt of 2,6-dinitrobenzoic acid in refluxing methanol/water followed by acidification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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